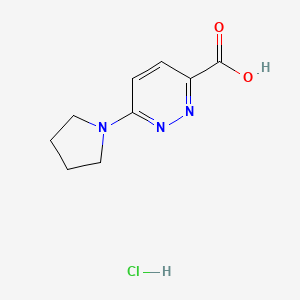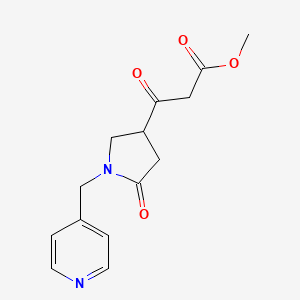![molecular formula C6H5ClN4O B1531204 {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol CAS No. 1175301-94-6](/img/structure/B1531204.png)
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol
Descripción general
Descripción
“{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” is a chemical compound with the molecular formula C6H5ClN4O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” has been analyzed using various techniques. The compound has a molecular weight of 184.58 . The InChI key is OUNXXBYNOUBNPF-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” are complex and can involve various other compounds. For example, it has been used in the synthesis of c-Met inhibitors .Physical And Chemical Properties Analysis
“{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” is a solid compound . It has a molecular weight of 184.58 . The compound’s CAS Number is 1175301-94-6 .Aplicaciones Científicas De Investigación
Anticancer Applications
The triazolopyridazin derivatives have been explored for their potential in anticancer treatments. Research has shown that these compounds can exhibit cytotoxic activity against cancer cell lines, including breast cancer cells . This suggests a promising avenue for the development of new anticancer drugs.
Antimicrobial Activity
These compounds also demonstrate significant antimicrobial properties. They have been studied for their effectiveness against various microorganisms, which could lead to the development of new antibiotics or antiseptics .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of triazolopyridazin derivatives is another area of interest. Studies have evaluated their effectiveness in reducing pain and inflammation, which could be beneficial in treating conditions like arthritis .
Antioxidant Properties
Antioxidants are crucial in protecting the body from oxidative stress and related diseases. Triazolopyridazin derivatives have shown antioxidant activities, which could be harnessed in pharmaceuticals to combat oxidative damage .
Antiviral Applications
The antiviral properties of these compounds are also being investigated. With the ongoing need for new antiviral drugs, triazolopyridazin derivatives could contribute to the treatment of viral infections .
Enzyme Inhibition
These derivatives have been studied as enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors. This application is important in the treatment of diseases like glaucoma and Alzheimer’s disease .
Energetic Materials
Due to their good thermal stabilities and detonation properties, triazolopyridazin derivatives are considered potential candidates for energetic materials, which are substances that release energy rapidly when triggered .
Lipid Peroxidation Activities
Research has also looked into the lipid peroxidation activities of these compounds. This property is significant in preventing lipid peroxidation, a process that can lead to cell damage and is involved in various diseases .
Propiedades
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-4-1-2-5-8-9-6(3-12)11(5)10-4/h1-2,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZXJFHVKJANKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol | |
CAS RN |
1175301-94-6 | |
| Record name | {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)








![Ethyl 5,7-dichloro-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylate](/img/structure/B1531142.png)
![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)